molecular formula C15H12Cl2N4S B1456616 5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1163706-69-1

5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1456616
M. Wt: 351.3 g/mol
InChI Key: PAJYMZWSJLCCRI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives have been found to possess a wide range of biological activities .

Scientific Research Applications

  • Field : Medicinal Chemistry

    • Application : Pyrimidine derivatives have been used as EGFR-TK inhibitors .
    • Method : Novel 4, 6-disubstituted pyrimidine derivatives were synthesized in four steps starting from 2,4-dichloropyrimidine and screened for their cytotoxicity using brine shrimp (Artemia Salina) lethality bioassay .
    • Results : The compounds such as 6, 11, 14 and 15 were found to be more toxic. The compounds were also studied for in vitro anticancer properties using six different cancer cell lines .
  • Field : Therapeutic Medicine

    • Application : Pyrimidine is a privileged motif for the development of molecules of biological and pharmaceutical interest .
    • Method : This work deals with the exploration of chemistry and medicinal diversity of pyrimidine .
    • Results : The study revealed that 5-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exhibited significant herbicidal efficacy .
  • Field : Antifungal and Antibacterial Research

    • Application : Pyrimidine derivatives have been found to possess a wide range of biological activities such as antifungal and antibacterial .
    • Method : Various pyrimidine derivatives were synthesized and tested for their antifungal and antibacterial properties .
    • Results : Certain compounds were found to be effective against a variety of fungal and bacterial strains .
  • Field : Antiviral Research

    • Application : Pyrimidine derivatives have been used in the development of antiviral drugs .
    • Method : Antiviral properties of pyrimidine derivatives were tested against various viral strains .
    • Results : Some compounds showed promising antiviral activities .
  • Field : Anticancer Research

    • Application : Pyrimidine derivatives have been used in the development of anticancer drugs .
    • Method : Various pyrimidine derivatives were synthesized and tested for their in vitro anticancer properties using six different cancer cell lines .
    • Results : Some compounds showed promising anticancer activities .
  • Field : Herbicidal Research

    • Application : Pyrimidine derivatives have been used in the development of herbicides .
    • Method : Various pyrimidine derivatives were synthesized and tested for their herbicidal activities .
    • Results : The compound 5-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione exhibited significant herbicidal efficacy .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. Given the biological activity of some pyrimidine derivatives, it could be of interest in medicinal chemistry research .

properties

IUPAC Name

5-[2-[(2,6-dichlorophenyl)methyl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-8-14(22-15(18)20-8)12-5-6-19-13(21-12)7-9-10(16)3-2-4-11(9)17/h2-6H,7H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJYMZWSJLCCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Synthesis routes and methods

Procedure details

A mixture of N′-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (1 g), 2,6-dichlorophenylacetamidine (0.90 g) and 2-methoxyethanol (3.8 ml) is stirred at room temperature for 30 minutes. NaOH (0.3 g) is added and the mixture stirred at 125° C. for 1 hr. After cooling to room temperature water is added and the mixture evaporated to dryness and then purified by normal phase chromatography on silica gel eluting with a gradient from CH2Cl2 to EtOAc to give the title compound as a beige solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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